ethyl 2-cyano-2H-quinoline-1-carboxylate
Description
Ethyl 2-cyano-2H-quinoline-1-carboxylate is a substituted quinoline derivative characterized by a cyano group at the 2-position and an ethyl carboxylate group at the 1-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. For instance, substituents like ethoxy or cyano groups can significantly influence solubility, reactivity, and biological activity. The molecular formula of this compound can be inferred as C₁₃H₁₂N₂O₂, with a molecular weight of 228.25 g/mol, differing from the ethoxy-substituted analog in (C₁₃H₁₅NO₂, MW 217.27 g/mol) due to the presence of a nitrile group and absence of oxygen in the side chain .
Properties
CAS No. |
17954-23-3 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-cyano-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)15-11(9-14)8-7-10-5-3-4-6-12(10)15/h3-8,11H,2H2,1H3 |
InChI Key |
QFAHEDSFVHOFGW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=CC=CC=C21)C#N |
Other CAS No. |
17954-23-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the primary methods for synthesizing ethyl 2-cyano-1(2H)-quinolinecarboxylate involves the cyanoacetylation of amines.
Industrial Production Methods: Industrial production of ethyl 2-cyano-1(2H)-quinolinecarboxylate often involves large-scale cyanoacetylation processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: ethyl 2-cyano-2H-quinoline-1-carboxylate can undergo oxidation reactions, often resulting in the formation of quinoline derivatives with various functional groups.
Reduction: Reduction reactions can convert the cyano group into other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano or ester groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Aminoquinoline derivatives.
Substitution: Quinoline derivatives with different substituents replacing the cyano or ester groups.
Scientific Research Applications
Chemistry: ethyl 2-cyano-2H-quinoline-1-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of biologically active molecules and complex organic structures .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is investigated for its role in the development of new drugs targeting specific biological pathways and diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other industrially relevant compounds .
Mechanism of Action
The mechanism of action of ethyl 2-cyano-1(2H)-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The cyano and ester groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular interactions and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The comparison focuses on structurally related quinoline derivatives, emphasizing substituent effects on physicochemical properties and biological activity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Reactivity: The cyano group in this compound enhances electrophilicity at the 2-position, making it reactive toward nucleophilic attack. In contrast, the ethoxyethoxy group in 7-(2-ethoxyethoxy)quinoline () increases hydrophobicity and may reduce metabolic degradation . The ethyl carboxylate group improves solubility in polar solvents compared to unsubstituted quinoline.
For example, turmeric and ginger extracts in ethyl acetate (–3) contain bioactive quinolines, though specific data for the target compound remains unverified.
By extension, the cyano group in this compound may pose additional risks (e.g., cyanide release under decomposition), though direct evidence is unavailable.
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